

Application Notes and Protocols for I-CBP112 Hydrochloride in Cell Culture

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Compound of Interest

Compound Name: I-CBP112 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **I-CBP112 hydrochloride**, a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), in a variety of cell culture-based assays.

Introduction to I-CBP112 Hydrochloride

I-CBP112 hydrochloride is a potent and specific small molecule inhibitor that targets the bromodomains of the transcriptional coactivators CBP and p300.[1][2][3] By competitively binding to these bromodomains, I-CBP112 disrupts protein-protein interactions involving acetyllysine residues, which are crucial for the regulation of gene transcription.[3][4] This compound has demonstrated significant activity in various cancer cell lines, including those from leukemia, breast, lung, and liver cancers.[5][6][7] Its primary mechanisms of action include the modulation of histone acetylation, inhibition of oncogenic signaling pathways, and sensitization of cancer cells to conventional chemotherapeutic agents.[5][6][8]

Key Features:

 High Selectivity: I-CBP112 shows high selectivity for CBP/p300 bromodomains with minimal off-target effects on other bromodomain-containing proteins, such as those in the BET family.
 [1][4]



- Mechanism of Action: It acts as an acetyl-lysine competitive inhibitor, leading to downstream effects such as decreased EZH2 activity and reduced H3K27 trimethylation.[1]
- Therapeutic Potential: I-CBP112 has been shown to impair colony formation, induce
 differentiation in leukemia cells, and synergize with other anticancer agents like doxorubicin
 and BET inhibitors.[8][9] A notable effect is its ability to decrease the expression of ATPbinding cassette (ABC) transporters, thereby reversing multidrug resistance.[5][6][7]

Physical and Chemical Properties

Property	- Value	
Molecular Formula	C27H36N2O5 • HCI	
Molecular Weight	505.1 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO, ethanol, and dimethylformamide (~16 mg/mL)[1]	
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.	

Quantitative Data Summary

The following tables summarize the binding affinities and effective concentrations of I-CBP112 in various cell-based assays.

Table 1: Binding Affinities (Kd) of I-CBP112

Target Bromodomain	Kd (μM)
CREBBP (CBP)	0.5[1]
EP300 (p300)	0.625[1]

Table 2: Effective Concentrations of I-CBP112 in Cell-Based Assays

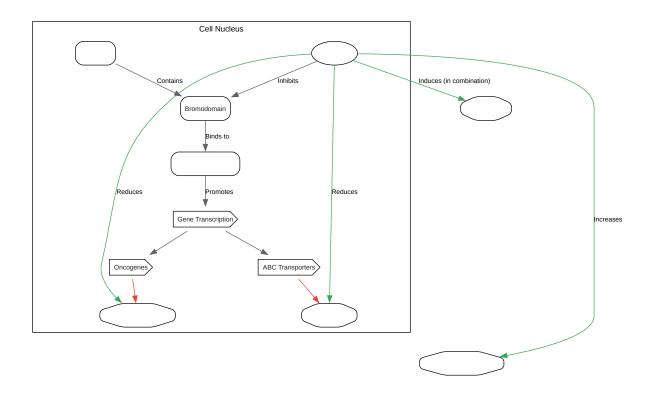


Cell Line	Assay Type	Effective Concentration	Observed Effect
HL-60 (AML)	Histone Modification	Dose-dependent	Inhibition of H3K27 trimethylation[1]
OCI-AML3 (AML)	Histone Modification	Dose-dependent	Inhibition of H3K27 trimethylation[1]
MDA-MB-231	Sensitization to Chemo	10 μΜ	Increased sensitivity to doxorubicin, daunorubicin, methotrexate, etc.[7]
A549 (Lung)	Sensitization to Chemo	10 μΜ	Increased sensitivity to various chemotherapeutics[7]
HepG2 (Liver)	Sensitization to Chemo	10 μΜ	Increased sensitivity to various chemotherapeutics[7]
Leukemic blasts	Colony Formation	5-10 μΜ	Reduced colony formation and increased differentiation[2]

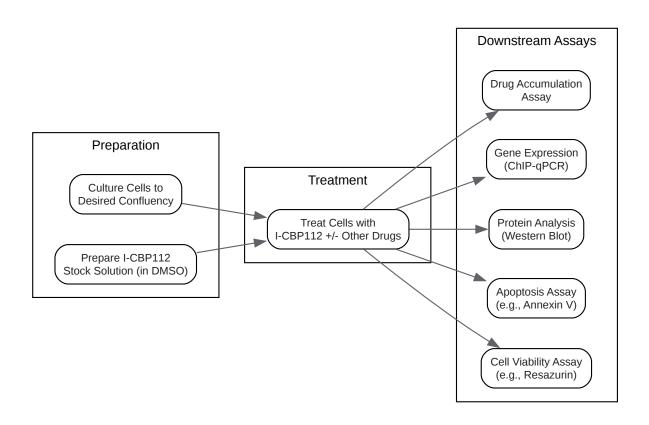
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of I-CBP112 and a general workflow for its application in cell culture experiments.









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